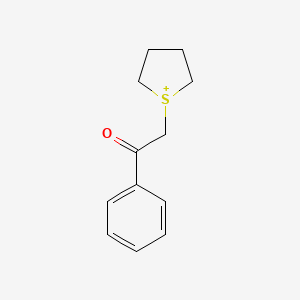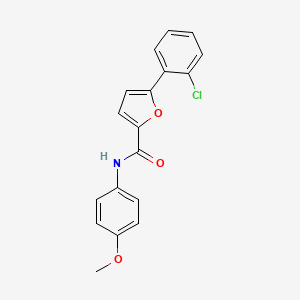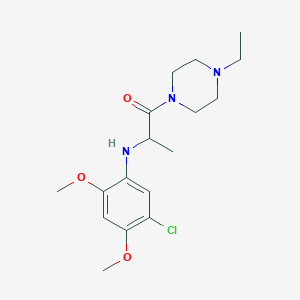
2-(5-Chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone is an amino acid amide.
Scientific Research Applications
Synthesis and Chemistry
Direct Synthesis from Carboxylic Acids
2-Acyloxy-4,6-dimethoxy-1,3,5-triazines, derived from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine, are treated with 2-amino-2-methyl-1-propanol to produce 2-oxazolines. This method demonstrates a significant application in synthesizing related compounds under mild conditions (Bandgar & Pandit, 2003).
Electrochemical and Fluorescence Studies
A study focused on the synthesis of novel 2-chloro-3-amino-1,4-naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes. These compounds exhibit medium to strong fluorescence emission bands and are electroactive, highlighting their potential in electrochemical and fluorescence applications (Verma & Singh, 2015).
Pharmacological Applications
Serotonin Receptor Ligands
New homo and hetero bis-piperazinyl-1-propanone derivatives were discovered as selective ligands for 5-HT7 over 5-HT1A serotonin receptors. These compounds demonstrated nanomolar affinity values for the 5-HT7 receptor and no affinity for the 5-HT1A receptor, indicating their significance in serotonin-related pharmacological research (Intagliata et al., 2016).
Cognitive Performance Enhancement
In a study on the effects of novel 5-HT4 receptor ligands, certain compounds reversed cognitive performance decrements induced by atropine. This suggests a role of 5-HT4 receptors in spatial learning and memory, indicating potential therapeutic applications for cognitive dysfunction (Fontana et al., 1997).
Antimicrobial and Antihypertensive Activities
Antibacterial Agents
A study on 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents found that certain 1,6,7-trisubstituted compounds, including enoxacin, showed broad and potent in vitro antibacterial activity. This indicates the compound's potential in developing new antibacterial drugs (Matsumoto et al., 1984).
Hypotensive Agents
A series of 1,4,5-trisubstituted pyrazoles, displaying hypotensive properties, were prepared and tested. One specific compound showed detailed anti-hypertensive activity, signifying its potential in hypertension treatment (Arya et al., 1969).
properties
Product Name |
2-(5-Chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone |
|---|---|
Molecular Formula |
C17H26ClN3O3 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-(5-chloro-2,4-dimethoxyanilino)-1-(4-ethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H26ClN3O3/c1-5-20-6-8-21(9-7-20)17(22)12(2)19-14-10-13(18)15(23-3)11-16(14)24-4/h10-12,19H,5-9H2,1-4H3 |
InChI Key |
CCRQIVPKRVZJGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)NC2=CC(=C(C=C2OC)OC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)
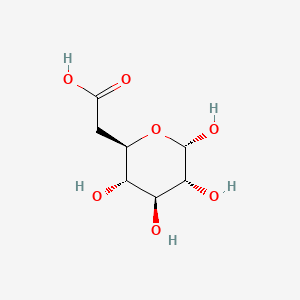
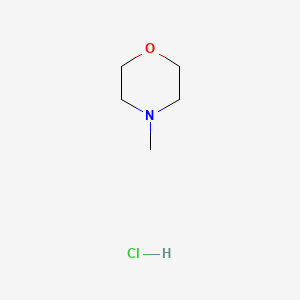
![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)
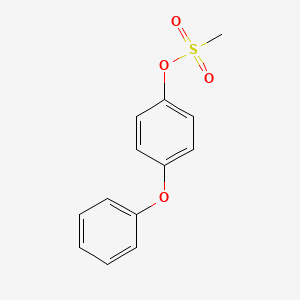
![3-[(2-Methoxyphenyl)methyl]imidazo[4,5-b]pyridine](/img/structure/B1228863.png)
![1-(4-Bromophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B1228864.png)
![ethyl 4-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate](/img/structure/B1228865.png)
![Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester](/img/structure/B1228866.png)
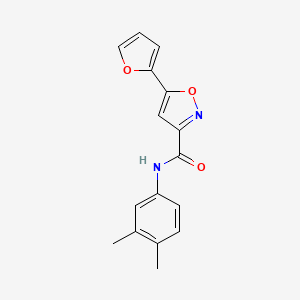
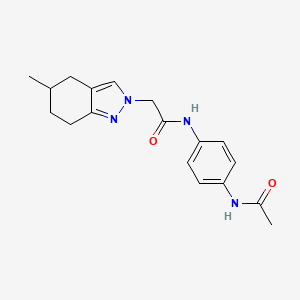
![ethyl 5-[(thien-2-ylacetyl)amino]-1-{2-[(thien-2-ylacetyl)oxy]ethyl}-1H-pyrazole-4-carboxylate](/img/structure/B1228869.png)
